

Comprehensive Spectroscopic Characterization of 1-Hydroxyisoquinoline-7-boronic acid

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Compound of Interest

Compound Name: *1-Hydroxyisoquinoline-7-boronic acid*
Cat. No.: *B8187524*

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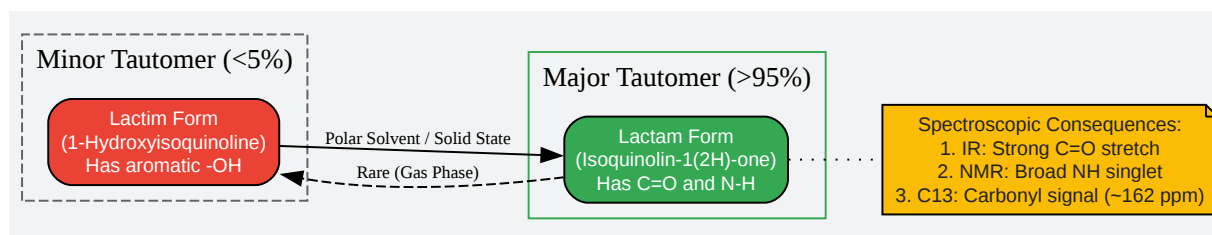
Executive Summary & Structural Dynamics

Compound Identity: **1-Hydroxyisoquinoline-7-boronic acid** Core Scaffold: Isoquinoline Key Functional Groups: Lactam (Amide), Boronic Acid[1][2]

This guide provides a high-level technical analysis of the spectroscopic signature for **1-Hydroxyisoquinoline-7-boronic acid**. [1] For researchers and medicinal chemists, the critical insight is that this compound does not exist primarily as a hydroxy-pyridine-like system in solution. [1] Instead, it predominantly adopts the Isoquinolin-1(2H)-one (Lactam) tautomer. [1] This structural reality fundamentally alters the expected NMR and IR signals.

The Tautomeric Equilibrium (Critical Analysis)

In polar solvents (DMSO-d₆, MeOH-d₄) and the solid state, the equilibrium heavily favors the lactam form. This results in the presence of an amide carbonyl and an N-H proton, rather than an O-H proton on the ring.



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Figure 1: The lactam-lactim tautomerism governs the spectral fingerprint.[1] Analytical data must be interpreted based on the Lactam structure.

Mass Spectrometry (MS) Profile

Boronic acids present unique challenges in MS due to their tendency to dehydrate into boroxines (cyclic trimers) and their distinct isotopic envelope.[1]

Ionization & Fragmentation

- Ionization Mode: ESI (Electrospray Ionization) in Positive or Negative mode.[1] Negative mode (ESI-) is often more sensitive for boronic acids due to the formation of adducts with Lewis bases.[1]
- Dehydration Artifacts: It is standard to observe peaks corresponding to the loss of water molecules

[1] This is not degradation but a thermal process in the source.

Isotopic Signature

Boron exists as two isotopes:

(19.9%) and

(80.1%).[1]

- Diagnostic Pattern: Any molecular ion containing one boron atom will show a distinct "step" pattern.[1] The M peak (

) will be the base peak, but the M-1 peak (

) will be approximately 25% of the intensity of the M peak.

Ion Species	Description	Expected m/z (approx)	Notes
[M+H] ⁺	Protonated Parent	~190.0	Look for 10B/11B ratio (1:[1]4)
[M-H ₂ O+H] ⁺	Dehydrated Monomer	~172.0	Common in-source fragment
[2M-H ₂ O+H] ⁺	Dimer	~362.0	Boronic anhydride formation
[3M-3H ₂ O+H] ⁺	Boroxine (Trimer)	~516.0	Cyclic trimerization

Infrared Spectroscopy (IR)

The IR spectrum serves as the primary confirmation of the Lactam structure.

- Carbonyl Stretch (C=O): 1640–1660 cm⁻¹.[\[1\]](#)
 - Analysis: If this were the pure hydroxy tautomer, this strong band would be absent. Its presence confirms the isoquinolin-1-one core.[\[1\]](#)
- N-H Stretch: 3100–3200 cm⁻¹ (Broad).[\[1\]](#)
 - Analysis: Often overlaps with the O-H stretches of the boronic acid.
- Boronic Acid O-H: 3200–3400 cm⁻¹ (Broad/Strong).[\[1\]](#)
 - Analysis: Broad hydrogen-bonded network.[\[1\]](#)
- B-O Stretch: ~1340 cm⁻¹.[\[1\]](#)

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-d₆ is the mandatory standard.[\[1\]](#)

- Reasoning: Boronic acids can esterify with methanol (MeOH-d4), complicating spectra.[1]

often requires pH adjustment to dissolve these species and causes exchange of the critical N-H and B-OH protons.

NMR (500 MHz, DMSO-d6)

Predicted shifts based on Isoquinolin-1(2H)-one scaffold and phenylboronic acid substituent effects.

Position	Shift (ppm)	Multiplicity	Integral	Assignment Logic
NH	11.2 – 11.5	Broad Singlet	1H	Lactam NH.[1] Disappears with shake.[1]
B(OH)2	8.0 – 8.5	Broad Singlet	2H	Boronic acid protons.[1] Broad due to quadrupole relaxation of B.
H3	7.1 – 7.2	Doublet (Hz)	1H	Characteristic alkene-like proton of the lactam ring.[1]
H4	6.5 – 6.6	Doublet (Hz)	1H	Upfield due to conjugation with the carbonyl.
H8	8.2 – 8.4	Doublet	1H	Deshielded. The "Bay Region" effect; spatial proximity to the C=1 Carbonyl oxygen deshields this proton significantly.
H6	7.6 – 7.8	Doublet/Multiplet	1H	Ortho to Boron (weak effect), meta to ring fusion.
H5	7.9 – 8.1	Doublet	1H	Ortho to Boron. [1]

NMR (125 MHz, DMSO-d6)

- C1 (Carbonyl): ~161-163 ppm.[1] (Diagnostic for Lactam).[1]
- C7 (C-B): Often not observed or extremely broad.[1]
 - Technical Note: The carbon directly attached to Boron relaxes extremely fast due to the quadrupole moment. Do not interpret a missing carbon signal here as a missing atom; it confirms the C-B bond.
- Aromatic Carbons: 125–140 ppm range.[1]

NMR (160 MHz, DMSO-d6)

This is the definitive test for the boronic acid moiety.

- Chemical Shift:
29.0 – 31.0 ppm.[1]
- Peak Shape: Very broad (>100 Hz width at half-height).[1]
- Reference:
(0.0 ppm).[1][3]

Experimental Protocols & Handling

Sample Preparation for NMR

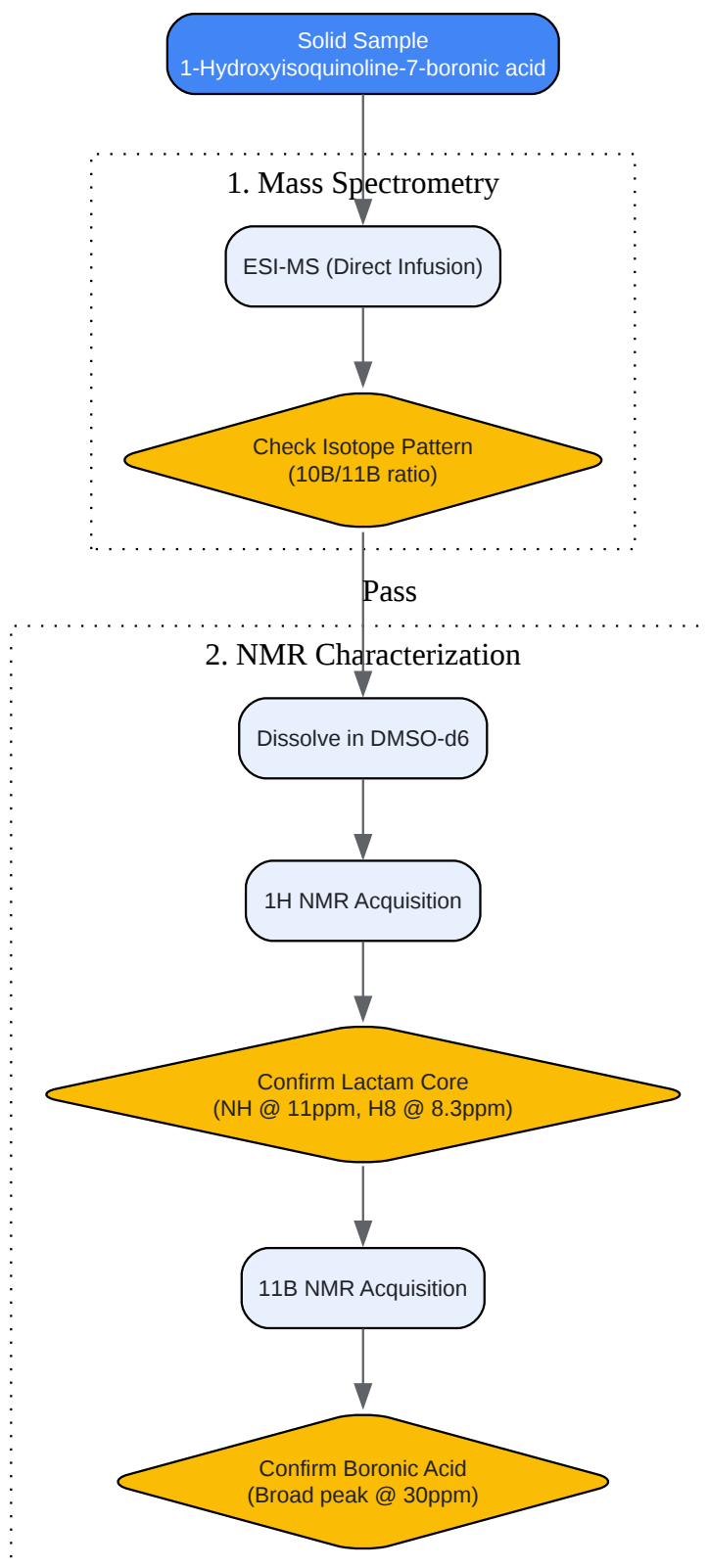
To ensure spectral integrity and prevent boroxine formation (dehydration):

- Solvent: Use anhydrous DMSO-d6 (ampoules preferred).[1]
- Concentration: Keep concentration < 20 mM. High concentrations favor trimerization.[1]
- Temperature: Run at 298 K. Heating promotes dehydration.[1]
- D2O Shake: After initial acquisition, add 1 drop of

[1]

- Result: The NH peak (~11.3 ppm) and B(OH)₂ peak (~8.2 ppm) must disappear. This confirms the assignment of exchangeable protons.

Analytical Workflow Diagram



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Figure 2: Step-by-step validation workflow for ensuring compound integrity.

References

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- Isoquinolinone Spectra: PubChem Compound Summary for Isoquinolin-1(2H)-one. (General spectral features of the core scaffold). [1]

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Sources

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- 3. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
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